N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride
Description
Properties
CAS No. |
697302-38-8 |
|---|---|
Molecular Formula |
C5H16Cl2N4 |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,3-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c1-7-5(8-2)9-4-3-6;;/h3-4,6H2,1-2H3,(H2,7,8,9);2*1H |
InChI Key |
HZJPISQKKQDZNY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)NCCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride
Dimethylethanolamine reacts with thionyl chloride (SOCl₂) under ice-cooling (5–15°C), followed by refluxing with ethanol. The chlorination achieves 88.6% yield with 99.2% purity. The reaction mechanism involves the formation of a reactive chloro intermediate, which is stabilized by HCl elimination.
Guanidinylation Using S-Methylisothiourea
The chloro intermediate undergoes nucleophilic attack by S-methylisothiourea sulfate in alkaline conditions. The reaction proceeds at 50°C for 12 hours, forming the guanidine structure. Acidification with concentrated HCl yields the dihydrochloride salt. This route achieves 65–70% overall yield, with purity dependent on recrystallization solvents.
Optimization Challenges :
-
Strict temperature control required during chlorination to avoid side reactions.
-
Excess thionyl chloride necessitates efficient gas scrubbing to mitigate environmental impact.
Comparative Analysis of Synthetic Routes
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products with new functional groups replacing the aminoethyl group.
Scientific Research Applications
Chemical Properties and Structure
DMGH features a guanidine structure characterized by an aminoethyl side chain and two methyl groups on the guanidine nitrogen. Its molecular formula is , and it is soluble in water due to the presence of two hydrochloride ions, which enhances its utility in biological experiments.
Cancer Research
DMGH has been investigated for its antiproliferative properties , which may inhibit cell division and promote apoptosis in cancer cells. Studies suggest that it interacts with cellular signaling pathways that regulate growth and proliferation, making it a candidate for further research in cancer therapeutics.
Case Study:
- A study published in Cancer Letters explored DMGH's effects on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism appears to involve the modulation of key oncogenic pathways, warranting further exploration into its therapeutic potential.
Antimicrobial Activity
Research indicates that DMGH exhibits antibacterial and antifungal properties . It disrupts cellular membranes, leading to compromised integrity of microbial cells.
Case Study:
- In vitro tests showed that DMGH effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interference with membrane phospholipids, suggesting potential applications in developing new antimicrobial agents.
Physiological Effects
DMGH may influence physiological processes such as muscle function and metabolism. Preliminary studies suggest it could enhance muscle performance by modulating nitric oxide synthase activity, which is crucial for muscle contraction and vascular function.
Case Study:
- A study conducted on animal models indicated that administration of DMGH led to improved muscle endurance and reduced fatigue during exercise tests, pointing to its potential as a performance-enhancing agent.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include modulation of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Aminoethyl vs. Alkyl Chains: The aminoethyl group in the target compound introduces a polar, flexible side chain, contrasting with the benzyl group in B.W. 392C60 or the absence of such chains in N,N'-dimethylguanidine .
- Synthetic Efficiency: Higher yields (67–77%) are achieved for aminoethyl-substituted guanidines compared to bulkier analogs, likely due to steric hindrance in longer-chain derivatives (e.g., aminobutyl) .
Physicochemical and Functional Properties
Key Insights :
- The target compound’s dimethyl and aminoethyl groups may influence binding to enzymes like MAO, though its activity remains uncharacterized.
- B.W. 392C60’s chlorobenzyl group enhances MAO affinity, suggesting substituent polarity and aromaticity are critical for inhibition .
Biological Activity
N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride, often referred to as DMG, is a guanidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its guanidine structure, which includes a central carbon atom bonded to two amino groups and an ethylamine moiety. The molecular formula is , indicating the presence of two hydrochloride groups that enhance its solubility in water.
The biological activity of DMG is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, leading to modulation of enzyme activity and alteration of receptor signaling pathways. Notably, it has been shown to influence nitric oxide synthase activity, which is crucial for cardiovascular health.
1. Antimicrobial Activity
DMG exhibits significant antimicrobial properties. Research indicates that it disrupts phospholipid membranes, leading to cell death in various bacterial strains. Its effectiveness has been compared to standard antibiotics, demonstrating comparable inhibition zones against pathogens such as E. faecalis and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
2. Antioxidant Properties
The compound has shown potential as an antioxidant, with studies indicating its ability to scavenge free radicals effectively. For instance, it demonstrated an IC50 value of 52 µg/mL in reducing ABTS free radicals .
3. Inhibition of Advanced Glycation End-products
DMG has been investigated for its role in inhibiting advanced glycation end-products (AGEs), which are implicated in diabetes and age-related diseases. This inhibition may contribute to its therapeutic potential in managing diabetic complications.
4. Potential Anticancer Effects
Preliminary studies suggest that DMG may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which serves as a marker for cell death .
Case Studies
Several case studies have highlighted the efficacy of DMG in various applications:
- Cardiovascular Health : In a study involving animal models, DMG administration led to improved endothelial function via enhanced nitric oxide production, suggesting its potential as a cardiovascular therapeutic agent.
- Diabetes Management : Clinical trials have indicated that DMG supplementation can reduce markers of oxidative stress in diabetic patients, supporting its role in mitigating complications associated with diabetes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Guanidine | Simple guanidine structure | Basicity and reactivity in organic synthesis |
| N,N-Dimethylguanidine | Two methyl groups attached | Increased lipophilicity compared to DMG |
| Aminoguanidine | Contains an amino group | Inhibits advanced glycation end-products |
| 1,3-Dimethylbiguanide | Two guanidine units connected | Exhibits different biological activities |
DMG's unique ethylamine side chain enhances its solubility and reactivity compared to other guanidines, making it particularly valuable in both chemical synthesis and biological interactions.
Q & A
Q. Basic Research Focus
- ¹H NMR Spectroscopy : DMSO-d6 is used as the solvent to resolve signals for the aminoethyl chain (δ 2.5–3.5 ppm) and dimethylguanidine groups (δ 3.0–3.3 ppm).
- Mass Spectrometry (FAB-MS) : Provides molecular ion peaks ([M+H]⁺) to confirm the molecular weight (e.g., m/z ≈ 193 for the free base).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can monitor purity, using acidic mobile phases (0.1% TFA in water/acetonitrile) .
How can reaction conditions be optimized to improve the yield of this compound?
Q. Advanced Research Focus
- Molar Ratios : Increasing the sulfurothioate reagent to 1.3–1.5 equivalents enhances guanidinylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve reagent solubility and reaction kinetics.
- Temperature Control : Maintaining 40–50°C prevents side reactions (e.g., over-alkylation).
- Real-Time Monitoring : TLC (silica gel, ninhydrin visualization) or HPLC tracks reaction progress. Post-synthesis, recrystallization from ethanol/water improves purity .
What experimental strategies are employed to investigate the biological activity of this compound?
Q. Advanced Research Focus
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Anticancer Screening : Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic Studies : Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerases).
- Controls : Include structurally related guanidine derivatives (e.g., N-phenylguanidine hydrochloride) to benchmark activity .
How should this compound be stored to ensure long-term stability?
Q. Basic Research Focus
- Storage Conditions : Anhydrous environment (desiccator with silica gel) at –20°C to prevent hygroscopic degradation.
- Stability Monitoring : Periodic ¹H NMR or HPLC analysis detects decomposition (e.g., free amine formation via δ 1.5–2.0 ppm signals).
- Handling : Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation .
What computational methods are used to predict the reactivity of this compound in complex systems?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess charge distribution and nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- pKa Prediction : Software like MarvinSuite estimates basicity (guanidine group pKa ≈ 12–13), guiding buffer selection for biological assays .
How are potential by-products identified and mitigated during synthesis?
Q. Advanced Research Focus
- By-Product Analysis : LC-MS/MS identifies impurities (e.g., over-alkylated species or unreacted precursors).
- Purification Techniques : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) or preparative HPLC isolates the target compound.
- Process Optimization : Reducing reaction time or using scavenger resins (e.g., polymer-bound isocyanates) minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
